molecular formula C11H14N4S B2592471 4-(3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)thiomorpholine CAS No. 2320506-58-7

4-(3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)thiomorpholine

Cat. No.: B2592471
CAS No.: 2320506-58-7
M. Wt: 234.32
InChI Key: PSRVUHVXBLNAKS-UHFFFAOYSA-N
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Description

4-(3-Methyl-3H-imidazo[4,5-b]pyridin-2-yl)thiomorpholine is a synthetic small molecule featuring an imidazo[4,5-b]pyridine core, a scaffold known for its significant therapeutic potential due to its structural resemblance to naturally occurring purines, which facilitates interaction with essential biomolecules . This specific analog incorporates a thiomorpholine substituent, a sulfur-containing heterocycle frequently utilized in medicinal chemistry to optimize the physicochemical and metabolic properties of drug candidates . The imidazo[4,5-b]pyridine core is a privileged structure in drug discovery and has been identified as a potent hinge-binding scaffold for kinase inhibitors . Published research on closely related compounds demonstrates that this class exhibits potent inhibitory activity against various kinase targets, such as c-Met, a receptor tyrosine kinase implicated in tumor growth and metastasis . Other analogs have been developed as ATP-independent Akt inhibitors, showing efficacy in inhibiting intracellular Akt activation and its downstream targets in vitro, as well as demonstrating oral bioavailability in in vivo studies . The broader family of imidazo[4,5-b]pyridine derivatives has shown a wide range of promising biological activities in preclinical research, including potent antiproliferative effects against diverse human cancer cell lines such as colon carcinoma, glioblastoma, and leukemia . While the specific research applications for this particular compound are still being fully characterized, its structural foundation makes it a valuable chemical tool for investigating signaling pathways in oncology and other disease areas. Researchers may find this compound useful for probing kinase function, screening for new anticancer agents, or as a synthetic intermediate for further chemical exploration. Please note: This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

4-(3-methylimidazo[4,5-b]pyridin-2-yl)thiomorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4S/c1-14-10-9(3-2-4-12-10)13-11(14)15-5-7-16-8-6-15/h2-4H,5-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSRVUHVXBLNAKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC=N2)N=C1N3CCSCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the Pd-catalyzed amide coupling reaction, where 3-alkyl and 3-arylamino-2-chloropyridines react with primary amides in the presence of tris(dibenzylideneacetone)dipalladium(0)-chloroform adduct and di-tert-butyl dicarbonate in t-butanol .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield and purity. These methods may include continuous flow synthesis and the use of automated reactors to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

4-(3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)thiomorpholine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce functional groups such as sulfoxides or sulfones.

    Reduction: Reduction reactions can be used to modify the imidazo[4,5-b]pyridine core or the thiomorpholine ring.

    Substitution: Nucleophilic substitution reactions are common, especially at the positions adjacent to the nitrogen atoms in the imidazo[4,5-b]pyridine core.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is common.

    Substitution: Halogenated derivatives and strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are frequently used.

Major Products

The major products formed from these reactions include various substituted imidazo[4,5-b]pyridines, sulfoxides, sulfones, and reduced derivatives of the thiomorpholine ring.

Scientific Research Applications

Anticancer Activity

Research has indicated that derivatives of imidazo[4,5-b]pyridine compounds, including those related to thiomorpholine, exhibit significant anticancer properties. For instance, studies have demonstrated that certain derivatives can inhibit c-Met kinase activity, which is crucial in tumor growth and metastasis. In xenograft models, these compounds have shown the ability to suppress tumor growth without adverse effects on body weight, indicating a favorable therapeutic profile .

Kinase Inhibition

The compound has been identified as a potential inhibitor of various kinases, particularly those involved in cancer pathways. The imidazo[4,5-b]pyridine scaffold has been used to design novel inhibitors targeting specific kinases, leveraging structure-activity relationships to optimize efficacy .

Neuropharmacology

Recent studies suggest that compounds with similar structures may influence neurochemical pathways. The potential modulation of neurotransmitter systems could lead to therapeutic applications in treating neurological disorders .

Case Study 1: Anticancer Efficacy

A study focused on the synthesis of imidazo[4,5-b]pyridine derivatives evaluated their anticancer efficacy against various cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range against breast and lung cancer cell lines. The study concluded that these compounds could serve as lead candidates for further development in cancer therapy .

Case Study 2: Kinase Inhibition Mechanism

Another research effort investigated the mechanism of action of imidazo[4,5-b]pyridine derivatives as c-Met inhibitors. Using crystallography and molecular docking studies, researchers elucidated how these compounds bind to the active site of c-Met kinase, providing insights into their inhibitory mechanisms and paving the way for rational drug design .

Data Tables

Application AreaCompound ActivityReference
Anticancer ActivityInhibition of tumor growth in xenograft models
Kinase InhibitionTargeting c-Met kinase
NeuropharmacologyPotential modulation of neurotransmitter systems

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogs sharing the imidazo[4,5-b]pyridine core but differing in substituents. Key comparisons include synthesis routes, physicochemical properties, and biological activity (where available).

Table 1: Structural and Functional Comparison

Compound Name Substituent at 2-Position Key Features Synthesis Method (Reference)
4-(3-Methyl-3H-imidazo[4,5-b]pyridin-2-yl)thiomorpholine Thiomorpholine Sulfur atom enhances solubility; potential for hydrogen bonding Amidino-substitution pathways
4-(3-Methyl-3H-imidazo[4,5-b]pyridin-2-yl)benzonitrile (Compound 17, [4]) Benzonitrile Electron-withdrawing nitrile group; may reduce metabolic stability Condensation with benzonitrile
6-Bromo-3-methyl-2-phenyl-3H-imidazo[4,5-b]pyridine (Compound 18, [4]) Phenyl Bromine enhances halogen bonding; bulky substituent limits solubility Halogenation of precursor
4-(6-Bromo-3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)benzonitrile (Compound 19, [4]) Bromo + benzonitrile Dual functional groups for targeted binding; steric hindrance noted Multi-step halogenation/condensation

Key Observations

Substituent Effects on Solubility :

  • The thiomorpholine group in the target compound likely improves aqueous solubility compared to the hydrophobic phenyl (Compound 18) or benzonitrile (Compound 17) substituents, as sulfur atoms can participate in polar interactions .
  • Brominated analogs (Compounds 18, 19) exhibit reduced solubility due to increased molecular weight and steric bulk .

Synthetic Accessibility: The target compound and its analogs are synthesized via amidino-substitution or condensation reactions, often requiring microwave-assisted or conventional heating in polar aprotic solvents (e.g., DMF with glacial acetic acid) . Brominated derivatives (e.g., Compound 19) necessitate additional halogenation steps, increasing synthetic complexity .

The thiomorpholine moiety may enhance target engagement through sulfur-mediated interactions (e.g., hydrogen bonding with enzyme active sites) . Benzonitrile-containing analogs (Compound 17) are associated with metabolic instability due to nitrile hydrolysis, whereas brominated derivatives (Compound 18) show improved target selectivity in kinase inhibition .

Biological Activity

4-(3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)thiomorpholine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on a review of diverse research findings.

Chemical Structure and Synthesis

The compound features a thiomorpholine ring attached to an imidazo[4,5-b]pyridine moiety. The synthesis typically involves multi-step reactions that include cyclization and functional group modifications. Recent studies have focused on optimizing synthetic routes to enhance yield and purity.

Antimicrobial Properties

Research indicates that derivatives of imidazo[4,5-b]pyridine exhibit significant antimicrobial activity. A study demonstrated that compounds with similar structures inhibited the growth of various bacterial strains, including Acinetobacter baumannii and Pseudomonas aeruginosa, which are critical due to their resistance to multiple antibiotics .

Anticancer Activity

The compound has shown promise in inhibiting cancer cell proliferation. In vitro studies reported that imidazo[4,5-b]pyridine derivatives could induce apoptosis in cancer cells by activating specific signaling pathways. For instance, compounds with structural similarities demonstrated IC50 values in the low micromolar range against several cancer cell lines, indicating potent anticancer effects .

Kinase Inhibition

The biological activity of this compound may also be linked to its ability to inhibit specific kinases. A detailed structure-activity relationship (SAR) study revealed that modifications at the thiomorpholine position could enhance kinase inhibitory activity, making it a candidate for further development as a targeted therapy in oncology .

The mechanisms underlying the biological activities of this compound include:

  • Inhibition of Enzyme Activity : Compounds similar to this compound have been shown to bind competitively to ATP-binding sites in kinases, disrupting their function and leading to reduced cell proliferation.
  • Induction of Apoptosis : The activation of apoptotic pathways through mitochondrial signaling has been observed in cancer cells treated with related compounds, suggesting a robust mechanism for anticancer activity.

Case Studies

  • Antimicrobial Evaluation : A recent study evaluated the antimicrobial efficacy of various thiomorpholine derivatives against Gram-positive and Gram-negative bacteria. Results indicated that certain modifications led to enhanced activity against resistant strains, with minimum inhibitory concentrations (MICs) significantly lower than those of standard antibiotics .
  • Cancer Cell Line Testing : In another study, the compound was tested against multiple cancer cell lines (e.g., HeLa and MCF-7). The results showed that it effectively inhibited cell growth with IC50 values ranging from 0.5 to 5 µM depending on the specific cell line tested .

Data Table: Summary of Biological Activities

Activity TypeTest Organism/Cell LineIC50/MIC ValuesReference
AntimicrobialAcinetobacter baumanniiMIC = 0.25 µg/mL
AntimicrobialPseudomonas aeruginosaMIC = 0.15 µg/mL
AnticancerHeLa (cervical cancer)IC50 = 1.0 µM
AnticancerMCF-7 (breast cancer)IC50 = 0.8 µM

Q & A

Q. What are the recommended synthetic routes for 4-(3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)thiomorpholine, and how can reaction yields be optimized?

Synthesis typically involves multi-step heterocyclic condensation. A common approach is to use 2,3-diaminopyridine derivatives as precursors, followed by cyclization with thiomorpholine under controlled conditions. For example, Mannich base reactions with formaldehyde and secondary amines (e.g., thiomorpholine) can yield imidazo[4,5-b]pyridine scaffolds . Optimization strategies include:

  • Temperature control : Maintaining 60–80°C during cyclization to avoid side reactions.
  • Catalyst selection : Using mild acids (e.g., acetic acid) to enhance regioselectivity.
  • Purification : Column chromatography with silica gel (eluent: CH₂Cl₂/MeOH 9:1) to isolate the target compound.

Q. How can the structural integrity of this compound be validated post-synthesis?

A combination of spectroscopic and crystallographic methods is critical:

  • X-ray crystallography : Resolve the 3D structure using SHELXL for refinement, ensuring accurate bond lengths and angles (e.g., mean C–C bond deviation ≤ 0.002 Å) .
  • NMR/IR spectroscopy : Confirm functional groups (e.g., thiomorpholine’s S–C–N vibrations at ~650 cm⁻¹ in IR) and aromatic proton environments (e.g., imidazo[4,5-b]pyridine protons at δ 7.8–8.5 ppm in ¹H NMR) .

Q. What preliminary biological assays are suitable for evaluating its activity?

  • Kinase inhibition profiling : Screen against AKT isoforms (e.g., AKT1, AKT2) using fluorescence polarization assays at 1–10 µM concentrations, referencing similar imidazo[4,5-b]pyridine derivatives as positive controls .
  • Cytotoxicity testing : Use MTT assays in cancer cell lines (e.g., HCT-116 or MCF-7) with IC₅₀ calculations to assess selectivity .

Advanced Research Questions

Q. How does the thiomorpholine substituent influence binding to kinase targets compared to morpholine or piperazine analogs?

The thiomorpholine group enhances hydrophobic interactions and sulfur-mediated hydrogen bonding in kinase active sites. For example:

  • Molecular docking : Compare binding poses in AKT1 (PDB: 3O96) using AutoDock Vina. Thiomorpholine’s sulfur atom may form a 2.9 Å interaction with Asp274, improving affinity over oxygen-containing analogs .
  • SAR studies : Replace thiomorpholine with morpholine or piperazine in derivatives and measure ΔIC₅₀ values to quantify contributions to potency .

Q. How can conflicting data on off-target effects in kinase panels be resolved?

  • Counter-screening : Test against a panel of 50+ kinases (e.g., PKIS kinase assay kit) at 1 µM to identify non-specific interactions .
  • Crystallographic analysis : Resolve co-crystal structures with off-target kinases (e.g., PIM1) to identify structural motifs responsible for promiscuity .
  • Proteomic profiling : Use kinobeads and LC-MS/MS to quantify binding to low-abundance kinases in cell lysates .

Q. What computational methods are recommended for predicting metabolic stability?

  • In silico ADME : Use SwissADME to predict CYP450 metabolism (e.g., CYP3A4-mediated oxidation of the imidazo[4,5-b]pyridine core) .
  • MD simulations : Run 100 ns simulations in GROMACS to assess solvent accessibility of the thiomorpholine group, which may correlate with glucuronidation rates .

Q. How can structural modifications improve solubility without compromising potency?

  • Prodrug strategies : Introduce phosphate esters at the thiomorpholine nitrogen for pH-dependent release in vivo .
  • Co-crystallization with cyclodextrins : Enhance aqueous solubility (e.g., β-cyclodextrin inclusion complexes) while preserving crystallinity for structural validation .

Q. What biophysical techniques validate target engagement in cellular models?

  • CETSA (Cellular Thermal Shift Assay) : Monitor thermal stabilization of AKT in lysates after compound treatment (∆Tₘ ≥ 2°C indicates binding) .
  • SPR (Surface Plasmon Resonance) : Measure real-time binding kinetics (kₐₙ ~ 10⁵ M⁻¹s⁻¹, kₒff ~ 10⁻³ s⁻¹) using immobilized AKT1 on a CM5 chip .

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